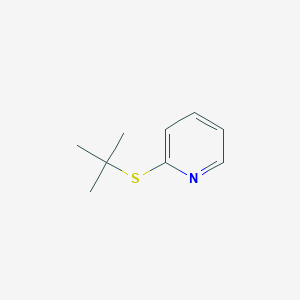

2-tert-Butylthiopyridine

Description

2-tert-Butylthiopyridine (CAS 132355-91-4) is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted with a tert-butylthio group (-S-C(CH₃)₃) at the 2-position. This structural motif confers unique steric and electronic properties, making it valuable in coordination chemistry, catalysis, and materials science. The tert-butyl group enhances steric bulk, which can modulate reactivity and stability, while the thioether linkage provides a soft donor site for metal coordination.

The compound is typically synthesized via nucleophilic substitution reactions, where a thiolate anion reacts with 2-chloropyridine derivatives in the presence of a tert-butylating agent. Characterization by NMR (¹H, ¹³C), IR, and mass spectrometry confirms its identity and purity. Its low solubility in polar solvents (e.g., water) and high solubility in organic solvents (e.g., dichloromethane) are attributed to the hydrophobic tert-butyl group .

Properties

CAS No. |

18794-29-1 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

2-tert-butylsulfanylpyridine |

InChI |

InChI=1S/C9H13NS/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 |

InChI Key |

CZTNOVDJLZJTSA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1=CC=CC=N1 |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in this compound introduces greater steric hindrance compared to methyl or isopropyl groups, reducing its nucleophilicity but enhancing stability in oxidative conditions .

- Lipophilicity: The high LogP value (3.2) reflects increased hydrophobicity, making it suitable for nonpolar reaction media. In contrast, 2-Methylthiopyridine (LogP 1.8) is more water-soluble.

- Thermal Stability : The tert-butyl derivative exhibits a higher melting point than alkyl-substituted analogs but lower than aromatic-substituted 2-Phenylthiopyridine.

Reactivity and Coordination Chemistry

- Metal Coordination: this compound acts as a monodentate ligand, forming complexes with transition metals (e.g., Pd, Pt). Its steric bulk prevents chelation, unlike 2-Mercaptopyridine, which can act as a bidentate ligand .

- Oxidation Resistance : The tert-butyl group stabilizes the thioether linkage against oxidation to sulfoxide or sulfone forms, a limitation observed in 2-Methylthiopyridine under harsh conditions.

- Nucleophilic Substitution : Reactivity in SNAr (nucleophilic aromatic substitution) is reduced compared to 2-Chloropyridine due to electron-donating effects of the thioether group.

Research Findings and Limitations

- A 2023 study demonstrated that this compound-based Pd complexes achieved 92% yield in aryl chloride coupling, compared to 78% with 2-Methylthiopyridine analogs .

- Limitations include challenges in synthesizing enantiopure derivatives due to steric hindrance, a problem less pronounced in smaller analogs like 2-Methylthiopyridine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.